1-Methyltetraphene-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyltetraphene-7,12-dione is a member of the angucycline family of compounds, known for their diverse biological activities, including anticancer and antibacterial properties . This compound is a derivative of tetrangulol, which is a naturally occurring quinone.
Preparation Methods
The synthesis of 1-Methyltetraphene-7,12-dione involves several key steps:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction assembles the biaryl intermediate from 2-iodo-3-methoxy-5-methylbenzaldehyde and 2-(1,4-dimethoxy-3-(2-methylprop-1-en-1-yl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Ring-Closing Carbonyl-Olefin Metathesis: The biaryl product undergoes an iron-catalyzed ring-closing carbonyl-olefin metathesis reaction to form 1,7,12-trimethoxy-3-methyltetraphene.
Oxidation: The final step involves the oxidation of 1,7,12-trimethoxy-3-methyltetraphene to yield this compound.
Chemical Reactions Analysis
1-Methyltetraphene-7,12-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the quinone form back to its hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and hydroxyl positions.
Scientific Research Applications
1-Methyltetraphene-7,12-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyltetraphene-7,12-dione involves its interaction with cellular targets, leading to various biological effects. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that can damage cellular components . This property is particularly useful in its anticancer activity, where it induces oxidative stress in cancer cells .
Comparison with Similar Compounds
1-Methyltetraphene-7,12-dione is unique among similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:
Tetrangulol: A simpler angucycline with similar biological activities.
Urdamycin L: Another angucycline with a different substitution pattern.
Aquayamycin: A quinone with distinct biological properties.
These compounds share a common quinone structure but differ in their substitution patterns and specific biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
60451-76-5 |
---|---|
Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1-methylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C19H12O2/c1-11-5-4-6-12-9-10-15-17(16(11)12)19(21)14-8-3-2-7-13(14)18(15)20/h2-10H,1H3 |
InChI Key |
BNYZXVUFMRUBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.